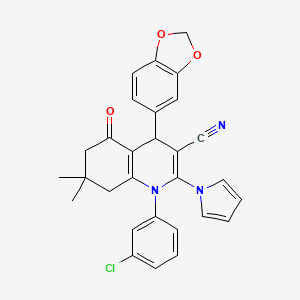![molecular formula C24H22F3N3O2 B4316691 12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE](/img/structure/B4316691.png)
12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE
Übersicht
Beschreibung
12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE is a complex organic compound with a unique structure. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The industrial production of this compound may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used to study enzyme interactions and protein bindingAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 12,15,15-TRIMETHYL-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]-3,10-DIAZATETRACYCLO[10.2.1.0~2,11~.0~4,9~]PENTADECA-2(11),3,5,7,9-PENTAENE-1-CARBOXAMIDE stands out due to its unique trifluoromethoxy group and diazatetracyclo structure. Similar compounds include triflumuron and other benzoylurea insecticides, which share some structural features but differ in their specific functional groups and applications .
Eigenschaften
IUPAC Name |
12,15,15-trimethyl-N-[4-(trifluoromethoxy)phenyl]-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-21(2)22(3)12-13-23(21,19-18(22)29-16-6-4-5-7-17(16)30-19)20(31)28-14-8-10-15(11-9-14)32-24(25,26)27/h4-11H,12-13H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPCHLNQRQMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=C(C=C5)OC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetamide](/img/structure/B4316614.png)
![6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one](/img/structure/B4316618.png)
![3-[(1-adamantylcarbonyl)amino]-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B4316623.png)


![ETHYL 6-METHYL-2-OXO-3-(2-PHENYLACETYL)-4-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4316636.png)
![6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4316644.png)

![6-{4-[chloro(difluoro)methoxy]phenyl}-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4316653.png)
![2-OXO-2-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]ETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4316654.png)
![methyl 2-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4316672.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4316685.png)
![1-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4316688.png)
![Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo-](/img/structure/B4316690.png)
